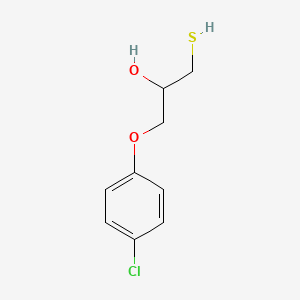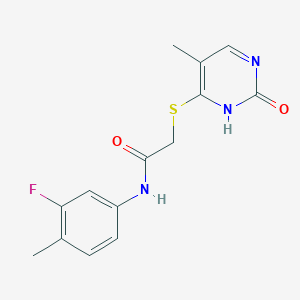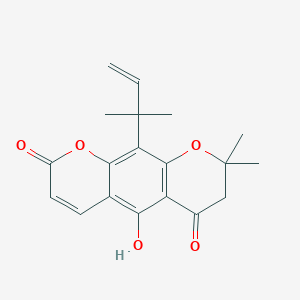
Clausenidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clausenidin is a pyranocoumarin compound primarily found in medicinal herbs of the Rutaceae family, particularly in Clausena excavata. This compound has garnered significant attention due to its potential anti-cancer properties, especially in the treatment of colon cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Clausenidin can be synthesized through various methods, including the isolation from the roots of Clausena excavata. One common method involves the preparation of an inclusion complex with hydroxypropyl-β-cyclodextrin. This method enhances the solubility and bioavailability of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from Clausena excavata roots, followed by purification processes such as chromatography. The inclusion complex with hydroxypropyl-β-cyclodextrin is prepared by dispersing this compound and hydroxypropyl-β-cyclodextrin in water, followed by mixing and drying .
Analyse Des Réactions Chimiques
Types of Reactions
Clausenidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
Chemistry: Clausenidin is used as a precursor for synthesizing other bioactive compounds.
Biology: It has been studied for its effects on cell viability, reactive oxygen species generation, and DNA fragmentation.
Mécanisme D'action
Clausenidin exerts its effects primarily through the induction of apoptosis in cancer cells. It activates caspase-dependent pathways, leading to cell cycle arrest and apoptosis. This compound also upregulates the expression of p53, p21, and bax, while downregulating survivin and bcl-2, which are involved in cell survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Umbelliferone: Another coumarin compound with similar anti-cancer properties.
Clausenidin derivatives: Various derivatives of this compound have been synthesized to enhance its biological activity.
Uniqueness
This compound is unique due to its potent anti-cancer properties and its ability to form inclusion complexes with cyclodextrins, which enhance its solubility and bioavailability. This makes it a promising candidate for drug development and cancer therapy .
Propriétés
Numéro CAS |
28384-44-3 |
|---|---|
Formule moléculaire |
C19H20O5 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
5-hydroxy-2,2-dimethyl-10-(2-methylbut-3-en-2-yl)-3H-pyrano[3,2-g]chromene-4,8-dione |
InChI |
InChI=1S/C19H20O5/c1-6-18(2,3)14-16-10(7-8-12(21)23-16)15(22)13-11(20)9-19(4,5)24-17(13)14/h6-8,22H,1,9H2,2-5H3 |
Clé InChI |
RDROOFQFFWIIDK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C2=C(O1)C(=C3C(=C2O)C=CC(=O)O3)C(C)(C)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-Dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091257.png)
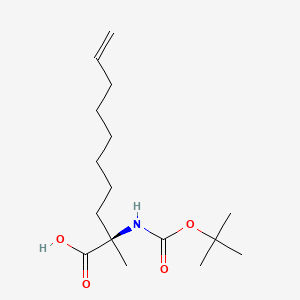
![7-Fluoro-1-(2-fluorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091264.png)
![2-(2-Methoxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091270.png)
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-fluorobenzyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091272.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide](/img/structure/B14091275.png)
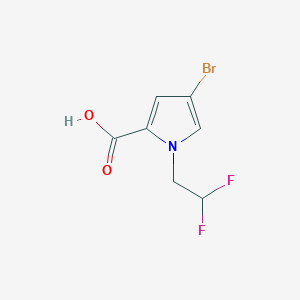
![2-(Thiophen-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B14091289.png)
![(2R)-2-acetamido-3-[(4S,5S)-4-[[(3S)-2-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]-5-methyl-3-oxoheptyl]sulfanylpropanoic acid](/img/structure/B14091300.png)
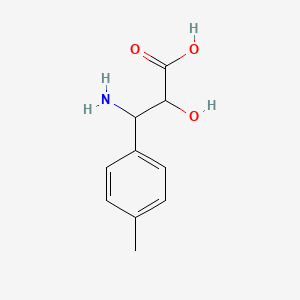
![1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone](/img/structure/B14091305.png)
![1-(4-Butoxy-3-methoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091318.png)
